molecular formula C19H14F3N3O5S B11927203 N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B11927203
M. Wt: 453.4 g/mol
InChI Key: LMKLMODJWFEJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C19H14F3N3O5S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps, including nitration, sulfonation, and amination reactions. The process typically starts with the nitration of a phenoxybenzene derivative, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical plants equipped with the necessary safety and environmental controls. The process involves large-scale reactions using high-purity reagents and solvents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted trifluoromethyl derivatives .

Scientific Research Applications

N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, including the trifluoromethyl, nitro, and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H14F3N3O5S

Molecular Weight

453.4 g/mol

IUPAC Name

N-[3-(3-amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C19H14F3N3O5S/c20-19(21,22)12-3-1-6-16(9-12)31(28,29)24-13-4-2-5-14(10-13)30-15-7-8-18(25(26)27)17(23)11-15/h1-11,24H,23H2

InChI Key

LMKLMODJWFEJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.